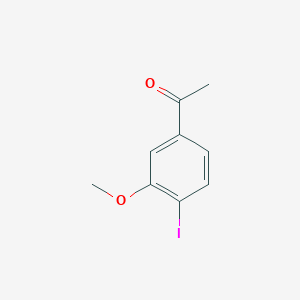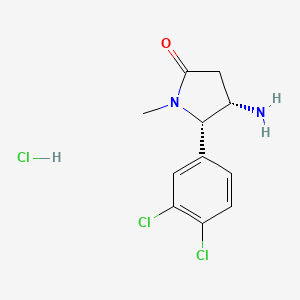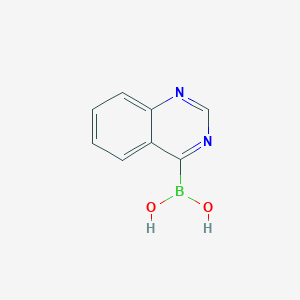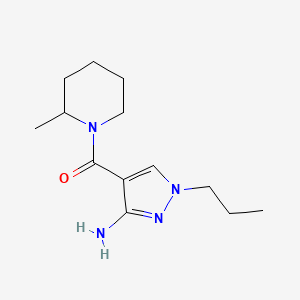![molecular formula C14H21N5 B11748767 3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856042-49-3](/img/structure/B11748767.png)
3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a unique structure with a cyclopropyl group, a methyl group, and a propyl-pyrazolyl moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions. Another approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, providing pyrazoles with high regioselectivity . Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or DMSO under oxygen.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of substituted pyrazoles.
Common reagents used in these reactions include bromine, DMSO, hydrazine, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. Pyrazoles exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential.
Comparison with Similar Compounds
Similar compounds to 3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine include other pyrazole derivatives such as hydrazine-coupled pyrazoles and pyrazoline derivatives . These compounds share similar structural features but may differ in their specific biological activities and applications. The unique combination of cyclopropyl, methyl, and propyl-pyrazolyl groups in this compound distinguishes it from other pyrazoles, potentially offering unique properties and applications.
Properties
CAS No. |
1856042-49-3 |
|---|---|
Molecular Formula |
C14H21N5 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H21N5/c1-3-6-19-10-11(9-16-19)8-15-14-7-13(12-4-5-12)17-18(14)2/h7,9-10,12,15H,3-6,8H2,1-2H3 |
InChI Key |
KRLBEWJORJORDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11748695.png)
![2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748702.png)
![1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748707.png)

![4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11748713.png)
![1-(6-Bromobenzo[b]thiophen-2-yl)ethanol](/img/structure/B11748714.png)

![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11748737.png)
![(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride](/img/structure/B11748740.png)
![1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one](/img/structure/B11748743.png)

amine](/img/structure/B11748749.png)

![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11748776.png)
